17-beta-Hydroxy Exemestane

Aromatase Inhibition Drug Metabolism Breast Cancer Research

Unlike exemestane or inactive glucuronide metabolites, 17-beta-Hydroxy Exemestane uniquely combines aromatase inhibition with potent, selective AR agonism (IC50=39.6nM; >500-fold vs ERα). This dual pharmacology renders it essential for accurate PK/PD modeling, bone metabolism research, and AR signaling studies. As the primary active metabolite and a specified API impurity, procuring a certified high-purity standard is mandatory for LC-MS/MS method validation, impurity quantification per ICH guidelines, and ensuring bioanalytical accuracy. Generic substitution compromises both scientific validity and regulatory compliance.

Molecular Formula C₂₀H₂₈O₂
Molecular Weight 300.44
CAS No. 3347-73-7
Cat. No. B1145817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-beta-Hydroxy Exemestane
CAS3347-73-7
Synonyms(17β)-17-Hydroxy-6-methyleneandrost-4-en-3-one;  17β-Hydroxy-6-methylene-androst-4-en-3-one
Molecular FormulaC₂₀H₂₈O₂
Molecular Weight300.44
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-beta-Hydroxy Exemestane (CAS 3347-73-7): Primary Active Metabolite of Exemestane with Distinct Androgenic Activity


17-beta-Hydroxy Exemestane (CAS: 3347-73-7, also referred to as 17β-dihydroexemestane) is the primary active metabolite of the steroidal aromatase inhibitor exemestane [1]. It is formed endogenously via hepatic cytochrome P450 (CYP)-mediated reduction of the parent drug's 17-keto group, primarily by isoforms CYP1A and CYP4A11 [1][2]. While it retains modest aromatase inhibitory activity, its most significant characteristic is its potent and selective agonism of the androgen receptor (AR) [1][3]. Unlike the parent compound exemestane, which is a pure aromatase inhibitor, this metabolite possesses a dual pharmacological profile that may have distinct implications for tissue-specific effects, particularly in bone metabolism, making its quantification and study critical in advanced pharmacokinetic and pharmacodynamic research [3].

Critical Differentiators of 17-beta-Hydroxy Exemestane (CAS 3347-73-7): Why Exemestane or Other Metabolites Are Not Direct Replacements


Generic substitution with exemestane (CAS 107868-30-4) or its other major metabolite, 17β-hydroxyexemestane-17-O-β-D-glucuronide (the inactive glucuronide conjugate), fails due to profound differences in target affinity and biological activity [1][2]. While exemestane acts as a potent, irreversible aromatase inhibitor, 17-beta-Hydroxy Exemestane is a weaker aromatase inhibitor but a potent androgen receptor (AR) agonist [2][3]. Specifically, exemestane shows negligible binding to AR (IC50 ~0.9 µM), whereas 17-beta-Hydroxy Exemestane binds AR with high affinity (IC50 = 39.6 nM) and is >500-fold selective for AR over estrogen receptor alpha (ERα) [2]. This shift in pharmacological profile means that in studies of tissue-specific effects (e.g., bone, lipid metabolism) or in analytical methods requiring precise quantification of active drug species, exemestane cannot serve as a surrogate for its 17β-hydroxy metabolite [3]. The glucuronide conjugate is inactive and serves only as an elimination marker . Therefore, for accurate modeling of exemestane's net in vivo effects, direct procurement and use of the authentic 17-beta-Hydroxy Exemestane reference standard is scientifically non-negotiable.

Quantitative Evidence for Procuring 17-beta-Hydroxy Exemestane (CAS 3347-73-7) Over Analogs


Aromatase Inhibitory Potency of 17-beta-Hydroxy Exemestane is 2.6-Fold Weaker than Exemestane, Defining Its Role as a Metabolite

In a head-to-head comparison using human placental microsomes, the 17β-hydroxy derivative (17-beta-Hydroxy Exemestane) was found to be 2.6-fold less potent as an aromatase inhibitor than the parent drug exemestane. This quantifies its diminished role in the primary mechanism of action and highlights why it cannot substitute for exemestane in direct aromatase inhibition assays [1].

Aromatase Inhibition Drug Metabolism Breast Cancer Research

17-beta-Hydroxy Exemestane is a High-Affinity Androgen Receptor (AR) Agonist, a Property Absent in Exemestane

Unlike exemestane, which is a weak AR binder (IC50 ~0.9 µM), 17-beta-Hydroxy Exemestane demonstrates high-affinity binding to the androgen receptor (AR) with an IC50 of 39.6 nM. This represents a >20-fold increase in AR affinity compared to the parent drug and is the key molecular basis for its unique androgenic biological effects .

Androgen Receptor Agonism Selective Receptor Modulation Bone Metabolism

Selectivity Profile: >500-Fold Selectivity for Androgen Receptor (AR) Over Estrogen Receptor Alpha (ERα)

17-beta-Hydroxy Exemestane exhibits exceptional selectivity for the androgen receptor (AR) over estrogen receptor alpha (ERα). Quantitative comparison reveals it binds AR with an IC50 of 39.6 nM, whereas its affinity for ERα is dramatically lower, with an IC50 of 21.2 µM [1]. This represents a >500-fold selectivity for AR, a critical distinction from other exemestane derivatives that may have broader or different receptor interaction profiles.

Receptor Selectivity Steroid Receptor Pharmacology Cancer Biology

Androgenic Activity Drives Proliferation of AR-Positive Breast Cancer Cells at Low Nanomolar Concentrations

In cellular assays, 17-beta-Hydroxy Exemestane potently stimulates proliferation of androgen receptor (AR)-positive T47D breast cancer cells via an AR-dependent mechanism. The effect is observed at low nanomolar concentrations, with an EC50 of 0.43 nM. In contrast, its proliferative effect mediated through the estrogen receptor (ER) in the same cell line requires a much higher concentration (EC50 = 1,500 nM) [1]. This >3,000-fold difference in potency underscores the metabolite's primary function as an androgen in cellular contexts.

Cell Proliferation Assay Breast Cancer Androgen Receptor Pharmacology

In Vivo Evidence: 17-beta-Hydroxy Exemestane Prevents Ovariectomy-Induced Bone Loss in a Rat Model

In an ovariectomized (OVX) rat model of postmenopausal osteoporosis, administration of 17-beta-Hydroxy Exemestane at a dose of 20 mg/kg demonstrated significant protective effects on bone. Specifically, it prevented the loss of bone mineral density (BMD) in the lumbar vertebrae and femur, and preserved both femoral bending strength and the compressive strength of the fifth lumbar vertebrae [1]. This in vivo evidence directly supports the hypothesis that the metabolite's androgenic activity translates into a tangible, beneficial effect on bone health, a property not shared by non-steroidal aromatase inhibitors.

Bone Metabolism Osteoporosis In Vivo Pharmacology

Validated LC-MS/MS Method for Simultaneous Quantification of Exemestane, 17-beta-Hydroxy Exemestane, and Its Glucuronide in Human Plasma

A validated and rapid LC-MS/MS method has been established for the simultaneous quantification of exemestane, 17-beta-Hydroxy Exemestane (17β-hydroxyexemestane), and its inactive glucuronide conjugate in human plasma [1]. This method achieves a linear range of 0.2 - 15.0 ng/mL for 17-beta-Hydroxy Exemestane with a coefficient of determination (r²) > 0.998 [2]. The existence of this validated, highly sensitive analytical protocol underscores the critical need for authentic reference standards of the metabolite to ensure accurate and reproducible quantification in pharmacokinetic studies.

Analytical Chemistry LC-MS/MS Pharmacokinetics

Definitive Application Scenarios for 17-beta-Hydroxy Exemestane (CAS 3347-73-7) Based on Empirical Evidence


Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies of Exemestane

17-beta-Hydroxy Exemestane is an essential reference standard for the development and validation of quantitative bioanalytical methods (e.g., LC-MS/MS) aimed at measuring exemestane and its active metabolite in human plasma [1]. Its use as a certified reference material ensures the accuracy, precision, and reproducibility required for generating robust pharmacokinetic data, which is critical for understanding patient exposure, adherence, and inter-individual variability in drug response [1].

Investigating Androgen Receptor (AR)-Mediated Mechanisms in Bone Biology and Osteoporosis

Given its proven high-affinity AR agonism (IC50 = 39.6 nM) and >500-fold selectivity over ERα [1], this compound serves as a powerful and selective pharmacological probe for dissecting AR-specific signaling pathways in bone cells (e.g., osteoblasts). Its ability to prevent ovariectomy-induced bone loss in vivo [2] validates its use in preclinical models to study the protective effects of androgens on the skeleton, providing a direct link to the bone-sparing properties observed clinically with the parent drug exemestane.

Cancer Biology Research Focusing on AR-Positive Breast Cancer Subtypes

The compound's potent, AR-driven proliferative effect on T47D breast cancer cells (EC50 = 0.43 nM) makes it an invaluable tool for studying AR signaling in hormone-dependent cancers [1]. It can be used to model the potential androgenic effects of exemestane therapy on AR-positive tumor subclones, to investigate mechanisms of resistance, or to explore the therapeutic potential of targeting AR in breast cancer, distinct from ER or aromatase pathways .

Quality Control (QC) and Reference Standard for Exemestane-Related Impurity Testing

In pharmaceutical manufacturing and quality control, 17-beta-Hydroxy Exemestane is a specified impurity of the active pharmaceutical ingredient (API) exemestane. Procurement of a high-purity, well-characterized standard is mandatory for developing and validating HPLC or LC-MS methods to quantify this metabolite as a known impurity in drug substance and drug product batches, ensuring compliance with regulatory specifications (e.g., ICH guidelines) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-beta-Hydroxy Exemestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.